molecular formula C28H31Na2O8P B12434559 Thymolphthaleinmonophosphatedisodiumsalt hydrate

Thymolphthaleinmonophosphatedisodiumsalt hydrate

Cat. No.: B12434559
M. Wt: 572.5 g/mol
InChI Key: ZTVAUSFUBJZUFG-UHFFFAOYSA-L
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Description

Thymolphthaleinmonophosphatedisodiumsalt hydrate is a chemical compound with the empirical formula C28H29Na2O7P · xH2O. It is commonly used in various scientific research applications due to its unique properties. The compound is known for its role as a substrate in enzymatic reactions, particularly in the measurement of acid phosphatase activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thymolphthaleinmonophosphatedisodiumsalt hydrate typically involves the phosphorylation of thymolphthalein. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified through crystallization or other suitable methods to obtain the hydrate form.

Chemical Reactions Analysis

Types of Reactions: Thymolphthaleinmonophosphatedisodiumsalt hydrate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to release thymolphthalein and inorganic phosphate.

    Oxidation and Reduction: It can participate in redox reactions, although these are less common.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in aqueous solutions with controlled pH.

    Oxidation and Reduction: Requires specific oxidizing or reducing agents.

    Substitution: Involves the use of nucleophiles or electrophiles depending on the desired substitution.

Major Products:

    Hydrolysis: Thymolphthalein and inorganic phosphate.

    Substitution: Various substituted thymolphthalein derivatives.

Scientific Research Applications

Thymolphthaleinmonophosphatedisodiumsalt hydrate is widely used in scientific research due to its versatility:

Mechanism of Action

The compound acts as a substrate for acid phosphatase enzymes. Upon enzymatic hydrolysis, thymolphthalein is released, which can be detected by a colorimetric change. This reaction is used to measure the activity of acid phosphatase in various samples. The molecular targets include the active site of the enzyme, where the phosphate group is cleaved, leading to the release of thymolphthalein .

Comparison with Similar Compounds

Uniqueness: Thymolphthaleinmonophosphatedisodiumsalt hydrate is unique due to its specific use as a substrate for acid phosphatase, providing a reliable method for enzyme activity measurement. Its structural properties and the resulting colorimetric change upon hydrolysis make it particularly valuable in diagnostic and research applications.

Properties

Molecular Formula

C28H31Na2O8P

Molecular Weight

572.5 g/mol

IUPAC Name

disodium;[4-[1-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-2-methyl-5-propan-2-ylphenyl] phosphate;hydrate

InChI

InChI=1S/C28H31O7P.2Na.H2O/c1-15(2)20-13-25(29)17(5)11-23(20)28(22-10-8-7-9-19(22)27(30)34-28)24-12-18(6)26(35-36(31,32)33)14-21(24)16(3)4;;;/h7-16,29H,1-6H3,(H2,31,32,33);;;1H2/q;2*+1;/p-2

InChI Key

ZTVAUSFUBJZUFG-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1O)C(C)C)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=C(C(=C4)C)OP(=O)([O-])[O-])C(C)C.O.[Na+].[Na+]

Origin of Product

United States

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